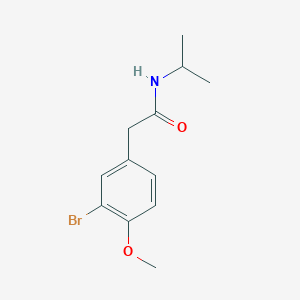

2-(3-Bromo-4-methoxyphenyl)-N-isopropylacetamide

CAS No.:

Cat. No.: VC13555484

Molecular Formula: C12H16BrNO2

Molecular Weight: 286.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16BrNO2 |

|---|---|

| Molecular Weight | 286.16 g/mol |

| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C12H16BrNO2/c1-8(2)14-12(15)7-9-4-5-11(16-3)10(13)6-9/h4-6,8H,7H2,1-3H3,(H,14,15) |

| Standard InChI Key | RVVZOAWRLDPIIK-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)CC1=CC(=C(C=C1)OC)Br |

| Canonical SMILES | CC(C)NC(=O)CC1=CC(=C(C=C1)OC)Br |

Introduction

2-(3-Bromo-4-methoxyphenyl)-N-isopropylacetamide is a synthetic organic compound that has garnered attention in various chemical and pharmaceutical studies. This compound is characterized by its unique structural features, which include a brominated and methoxylated phenyl ring attached to an acetamide moiety with an isopropyl group. The synthesis and potential applications of this compound are of interest due to its complex molecular structure and the versatility of its functional groups.

Synthesis of 2-(3-Bromo-4-methoxyphenyl)-N-isopropylacetamide

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-N-isopropylacetamide typically involves several key steps:

-

Bromination of the Phenyl Ring: The first step involves the selective bromination of the phenyl ring at the 3-position. This is often achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

-

Formation of the Acetamide Moiety: Following bromination, the next step involves the introduction of the acetamide group. This can be accomplished through a reaction with an appropriate amine, such as isopropylamine, in the presence of a suitable coupling agent.

-

Methoxylation: If the starting material does not already contain a methoxy group, this step involves the introduction of the methoxy substituent at the 4-position of the phenyl ring. This can be achieved through a Williamson ether synthesis or similar methods.

The detailed synthesis protocol may vary depending on the specific starting materials and conditions chosen.

Potential Applications

While specific applications of 2-(3-Bromo-4-methoxyphenyl)-N-isopropylacetamide are not widely documented, compounds with similar structures are often explored for their biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. The presence of a bromine atom and a methoxy group on the phenyl ring, along with the isopropyl acetamide moiety, suggests potential for interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume